Unique JAK2/3 Protein Downregulation vs. Tofacitinib
Unlike the clinical JAK inhibitor tofacitinib, PF-00956980 uniquely induces a dose- and time-dependent reduction of JAK2 and JAK3 protein levels in human PBMCs, without affecting JAK1 protein [1]. This effect is not a general class property of JAK inhibitors [1].
| Evidence Dimension | JAK2/3 Protein Depletion |
|---|---|
| Target Compound Data | Dose- and time-dependent reduction of JAK2/3 protein levels (confirmed by Western blot) |
| Comparator Or Baseline | Tofacitinib: No published evidence of JAK2/3 protein depletion |
| Quantified Difference | Qualitative difference: depletion present vs. absent |
| Conditions | Human peripheral blood mononuclear cells (PBMCs) [1] |
Why This Matters
This evidence demonstrates that PF-00956980 operates through a distinct mechanism of action, making it the essential tool for studying JAK degradation pathways rather than simple kinase inhibition.
- [1] IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. PF-956980 Ligand Page. IUPHAR/BPS. View Source
